![molecular formula C8H6FNOS B184401 (6-Fluorobenzo[d]thiazol-2-yl)methanol CAS No. 197364-68-4](/img/structure/B184401.png)
(6-Fluorobenzo[d]thiazol-2-yl)methanol
Overview
Description
“(6-Fluorobenzo[d]thiazol-2-yl)methanol” is a chemical compound with the molecular formula C8H6FNOS . It has an average mass of 183.203 Da and a monoisotopic mass of 183.015411 Da .
Molecular Structure Analysis
The molecular structure of “(6-Fluorobenzo[d]thiazol-2-yl)methanol” consists of a benzothiazole ring with a fluorine atom at the 6th position and a methanol group attached to the 2nd position .Physical And Chemical Properties Analysis
“(6-Fluorobenzo[d]thiazol-2-yl)methanol” has a molecular formula of C8H6FNOS, an average mass of 183.203 Da, and a monoisotopic mass of 183.015411 Da .Scientific Research Applications
Antimicrobial and Antifungal Applications
This compound has been identified as a fundamental scaffold for antimicrobial treatment. Its structure is conducive to the synthesis of derivatives that exhibit significant antimicrobial and antifungal activities .
Anti-inflammatory and Analgesic Applications
Derivatives of (6-Fluorobenzo[d]thiazol-2-yl)methanol have been evaluated for their anti-inflammatory and analgesic properties. These compounds show potential in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Antitumor and Cytotoxic Activities
Some derivatives of this compound have shown potent effects on human tumor cell lines, indicating its potential use in cancer therapy, particularly in targeting prostate cancer .
COX Inhibition
The compound has been used to synthesize derivatives with weak COX-1 inhibitory activity, which is significant for its potential application in pain management and inflammation control .
Anticonvulsant Screening
There is research indicating that derivatives of this compound may have anticonvulsant properties, which could be useful in the treatment of epilepsy or other seizure-related disorders .
Synthesis of Novel Derivatives
The compound serves as a starting material for the synthesis of various novel derivatives that can be pharmacologically evaluated for diverse biological activities .
Each application mentioned above has been explored in different studies, showcasing the versatility and potential of (6-Fluorobenzo[d]thiazol-2-yl)methanol in scientific research. The detailed sections provide a glimpse into the rich and informative content available for each field.
Synthesis, structural characterization, antimicrobial and antifungal … - Springer Design, synthesis, characterization and analysis of anti … - Springer Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol … - Springer Frontiers | Synthesis and biological evaluation of novel benzothiazole … Synthesis, structural characterization, antimicrobial and antifungal … - ResearchGate Preliminary Anticonvulsant and Toxicity Screening of Substituted … - Hindawi Thiazoles: having diverse biological activities | Medicinal Chemistry … - Springer
Future Directions
The future directions for “(6-Fluorobenzo[d]thiazol-2-yl)methanol” and similar compounds could involve further exploration of their potential medicinal properties, such as their anti-inflammatory effects . Additionally, new synthetic methods could be developed to improve the yield and purity of these compounds.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which include this compound, have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets and cause changes that result in their biological activities . For instance, some thiazole derivatives have been reported to inhibit cholinesterase .
Biochemical Pathways
For instance, some thiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a role in inflammation .
Pharmacokinetics
The compound’s solubility in water, alcohol, and ether may influence its bioavailability.
Result of Action
Some thiazole derivatives have been reported to have anti-inflammatory and analgesic activities .
properties
IUPAC Name |
(6-fluoro-1,3-benzothiazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMAENBYNXKRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596614 | |
| Record name | (6-Fluoro-1,3-benzothiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluorobenzo[d]thiazol-2-yl)methanol | |
CAS RN |
197364-68-4 | |
| Record name | (6-Fluoro-1,3-benzothiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





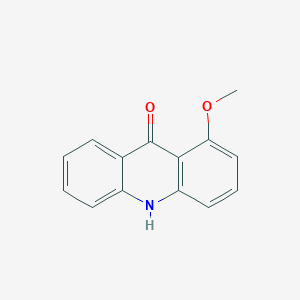

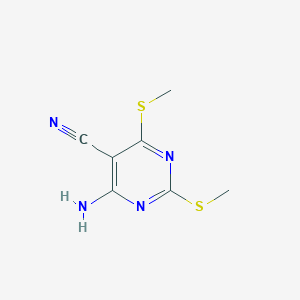
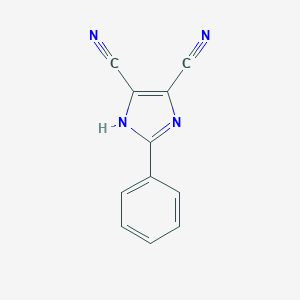

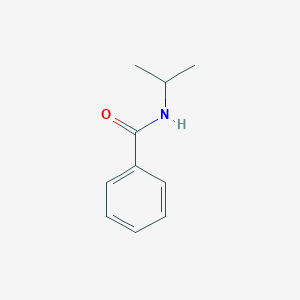
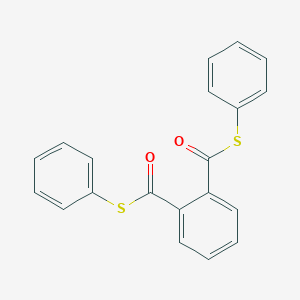
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)

![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)